Tropylium hexafluorophosphate
CAS No.: 29663-54-5
Cat. No.: VC3693392
Molecular Formula: C7H7F6P
Molecular Weight: 236.09 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 29663-54-5 |
|---|---|
| Molecular Formula | C7H7F6P |
| Molecular Weight | 236.09 g/mol |
| IUPAC Name | cyclohepta-1,3,5-triene;hexafluorophosphate |
| Standard InChI | InChI=1S/C7H7.F6P/c1-2-4-6-7-5-3-1;1-7(2,3,4,5)6/h1-7H;/q+1;-1 |
| Standard InChI Key | ZCBPSALVMPRNKG-UHFFFAOYSA-N |
| SMILES | C1=CC=C[CH+]C=C1.F[P-](F)(F)(F)(F)F |
| Canonical SMILES | C1=CC=C[CH+]C=C1.F[P-](F)(F)(F)(F)F |
Introduction
Chemical Structure and Properties
Tropylium hexafluorophosphate (CAS: 29663-54-5) is a salt composed of the tropylium cation (cycloheptatrienylium ion) and the hexafluorophosphate anion. The tropylium ion is a planar, aromatic cation derived from cycloheptatriene, which is a cyclic polyene. With the molecular formula C₇H₇·PF₆, this compound has a molecular weight of 236.09 g/mol .
Table 1: Physical and Chemical Properties of Tropylium Hexafluorophosphate
| Property | Value |
|---|---|
| CAS Number | 29663-54-5 |
| Molecular Formula | C₇H₇·PF₆ |
| Molecular Weight | 236.09 g/mol |
| Physical Form | Beige granular powder |
| Melting Point | 190-215°C (decomposition) |
| Storage Temperature | 0-6°C |
| Color | Beige |
| Physical Form | Granular Powder |
The tropylium cation features a seven-membered aromatic ring with six π-electrons distributed over seven carbon atoms, which contributes to its unique reactivity profile and stability. The hexafluorophosphate counterion provides excellent stability to the salt, making it a preferred form for handling the tropylium ion in laboratory settings .
| Category | Information |
|---|---|
| GHS Signal Word | Danger |
| Hazard Statements | H302: Harmful if swallowed H312: Harmful in contact with skin H314: Causes severe skin burns and eye damage H318: Causes serious eye damage H332: Harmful if inhaled |
| Precautionary Statements | P260, P264, P280, P301+P330+P331, P303+P361+P353, P305+P351+P338 |
| Hazard Codes | C (Corrosive) |
| Risk Statements | 20/21/22-34 |
| Safety Statements | 26-27-28-36/37/39-45 |
| UN Classification | UN 3261 8/PG 2 |
| WGK Germany | 3 (Highly hazardous to water) |
When handling tropylium hexafluorophosphate, protective equipment including gloves, eye protection, and laboratory coats should be worn. The compound should be used in well-ventilated areas, and contact with skin, eyes, and respiratory system should be avoided .
Applications in Organic Synthesis
Catalysis in Hydroboration Reactions
One of the most significant applications of tropylium hexafluorophosphate is its use as a catalyst in hydroboration reactions. These reactions involve the addition of a borane to an alkene or alkyne, resulting in the formation of organoboranes .
Tropylium salts, including the hexafluorophosphate derivative, enhance the reactivity of boranes by acting as Lewis acids, facilitating the polarization of the B-H bond and thus promoting the addition reaction . Research has demonstrated that tropylium-catalyzed hydroboration reactions can achieve moderate to good yields under mild conditions, making them valuable in organic synthesis .
For example, studies have shown that with just 2 mol% of tropylium tetrafluoroborate at 70°C in neat conditions, hydroboration of phenylacetylene with pinacolborane (HBpin) proceeds efficiently . Interestingly, while tropylium tetrafluoroborate showed excellent catalytic activity, tropylium hexafluorophosphate was found to be less effective for this particular reaction, highlighting the importance of the counterion in catalytic performance .
Mechanistic Insights and Reaction Pathways
The mechanism of tropylium-catalyzed hydroboration reactions has been extensively investigated through both experimental and computational studies. Several potential pathways have been proposed:
-
Lewis Acid Activation: The tropylium ion coordinates to the oxygen centers on the borane (e.g., pinacolborane), enhancing the polarization of the B-H bond and promoting addition to the substrate .
-
Hydride Abstraction: The tropylium ion acts as a hydride acceptor, generating a borenium ion intermediate. This highly reactive species can then interact with the substrate to form new intermediates that eventually lead to the product .
-
Direct Addition: The electrophilic tropylium ion adds to C-C multiple bonds to generate cationic intermediates, which subsequently react with the borane .
Computational studies have provided valuable insights into the energetics of these pathways. For instance, the addition of tropylium ion to a C-C triple bond has been calculated to have an activation energy of 22.3 kcal/mol, while the subsequent hydride abstraction step has a barrier of 28.4 kcal/mol .
Role of Counterions and Reaction Kinetics
A particularly interesting aspect of tropylium-catalyzed reactions is the critical role played by the counterions. Kinetic studies of reactions catalyzed by tropylium bromide and tropylium tetrafluoroborate have revealed a catalyst pre-activation period of 5-10 minutes, with lower catalyst loadings requiring longer pre-activation times .
This pre-activation period is attributed to the reaction between tropylium salts and the borane reagent (HBpin). Specifically, tropylium ion abstracts a hydride from HBpin, converting to cycloheptatriene, while the counterions capture the resulting borenium ion . With tropylium tetrafluoroborate, the BF₄⁻ anion can dissociate to form BF₃ and fluoride, which can capture the borenium ion to form fluoropinacolato borane (FBpin) .
Further studies using ¹¹B and ¹⁹F NMR spectroscopy confirmed that BF₃ can react with HBpin through transborylation processes, generating BHF₂ and BH₂F species. Computational analysis suggests that BH₂F acts as a "hidden" boron catalyst in these reactions, with the 1,2-syn-addition to alkynes occurring with a relatively low activation barrier of 9.9 kcal/mol .
Applications in Supramolecular Chemistry
Beyond its catalytic applications, tropylium hexafluorophosphate has been explored in the field of supramolecular chemistry. Studies have shown that it can form inclusion complexes with various host molecules, such as crown ether-based cryptands and tetraurea calixarene derivatives .
NMR spectroscopic studies have provided evidence for the encapsulation of the tropylium cation in dimeric capsules formed by tetraurea calixarenes. At room temperature, the ¹H NMR spectrum of such complexes in dichloromethane shows only three signals in the aromatic region, rather than the expected five signals. When the temperature is lowered, the expected pattern becomes apparent, with two broad signals at 5.6 and 7.4 ppm .
The formation of these host-guest complexes was further confirmed by diffusion-ordered NMR spectroscopy (DOSY), which showed that the diffusion coefficients of the included tropylium cation and the capsule were equal, indicating that they move as a single entity in solution . Additional evidence came from experiments with mixtures of different tetraurea calixarenes, which demonstrated the formation of heterodimeric capsules encapsulating the tropylium cation .
Spectroscopic Characteristics
The spectroscopic properties of tropylium hexafluorophosphate provide valuable insights into its electronic structure and interactions with other molecules. The ¹H NMR spectrum of the free tropylium cation typically shows a singlet due to the equivalence of all seven protons in the ring .
When included in supramolecular complexes, the tropylium cation exhibits characteristic shifts in its NMR signals. For instance, in tetraurea calixarene complexes, the encapsulated tropylium cation appears upfield shifted with respect to its usual position . At low temperatures, two meta-coupled doublets become apparent at 5.6 and 7.4 ppm, corresponding to the aromatic protons of the tropylium ring .
Two-dimensional NMR experiments, including DQF-COSY and HMQC, have been used to fully assign the signals in these complex spectra. The DQF-COSY spectrum showed a clear correlation between the signals at 5.6 and 7.4 ppm, confirming that they belong to the meta-coupled aromatic protons of the tropylium ring . The HMQC spectrum revealed correlations between these protons and carbon signals at 126.0 and 126.7 ppm, respectively .
| Manufacturer | Product Number | Purity | Packaging | Price (as of 2021) |
|---|---|---|---|---|
| TCI Chemical | T1118 | >98.0% | 1g | $138 |
| American Custom Chemicals Corporation | HCH0142104 | 98.00% | 25g | $1715.18 |
| AHH | MT-60247 | 98% | 1g | $130 |
As evidenced by the pricing information, tropylium hexafluorophosphate is a relatively expensive chemical, particularly in high-purity forms . This reflects both the specialized nature of its applications and the complexity of its synthesis and purification.
Structure-Reactivity Relationships
The unique reactivity of tropylium hexafluorophosphate stems from the electronic structure of the tropylium cation. With six π-electrons distributed over a seven-membered ring, the tropylium cation follows Hückel's rule for aromaticity (4n+2 electrons), resulting in a planar, aromatic structure.
This aromatic character contributes to the stability of the cation, while the positive charge makes it an excellent electrophile and hydride acceptor . The hexafluorophosphate counterion provides a non-nucleophilic environment that preserves the reactivity of the tropylium cation while offering good stability and handling properties .
In reactions with ferrocene and nickelocene, the tropylium ring bonds to one of the cyclopentadienyl rings with the loss of two hydrogen atoms, forming structures where the seven-membered ring remains planar . These reactions proceed slowly and may be incomplete even after several days at room temperature, as evidenced by the recovery of unreacted tropylium hexafluorophosphate .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume